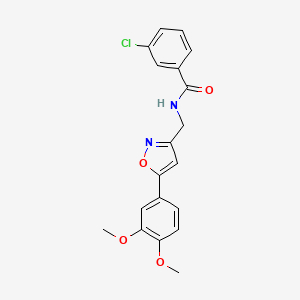
3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The compound contains an isoxazole ring, a benzamide group, and a 3,4-dimethoxyphenyl group. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemical reactions of isoxazole derivatives can vary widely depending on the specific groups attached to the isoxazole ring .Mécanisme D'action
Further research is needed to fully understand the mechanism of action of 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide and its effects on various cellular processes. This could involve studying the compound's interactions with specific enzymes and proteins in more detail.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide in lab experiments is its potency and specificity. This compound has been shown to be a potent inhibitor of specific enzymes and proteins, which makes it a valuable tool for studying various biological processes.
However, one of the limitations of using ML239 in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide. Some of these include:
1. Development of anti-cancer agents: ML239 has been proposed as a potential anti-cancer agent due to its ability to inhibit the activity of USP14. Future research could focus on developing more potent and specific inhibitors of USP14 for use in cancer therapy.
2. Neurodegenerative diseases: ML239 has also been proposed as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Future research could focus on developing more potent and specific inhibitors of USP8 for use in these diseases.
3.
Méthodes De Synthèse
The synthesis of 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide involves a multi-step process that requires several reagents and catalysts. The first step involves the synthesis of 3,4-dimethoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with isoxazole in the presence of a base to yield the isoxazole derivative. The final step involves the reaction of the isoxazole derivative with 3-chlorobenzoyl chloride in the presence of a base to yield the final product.
Applications De Recherche Scientifique
3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide has been shown to be a potent inhibitor of several enzymes and proteins that are involved in various biological processes. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: ML239 has been shown to inhibit the activity of a protein called USP14, which is involved in the regulation of protein degradation. Inhibition of USP14 has been shown to have anti-cancer effects, and ML239 has been proposed as a potential anti-cancer agent.
2. Neurodegenerative Diseases: ML239 has also been shown to inhibit the activity of a protein called USP8, which is involved in the regulation of endosomal trafficking. Inhibition of USP8 has been shown to have potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
3-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-7-6-12(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)13-4-3-5-14(20)8-13/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXWQSZCRIVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
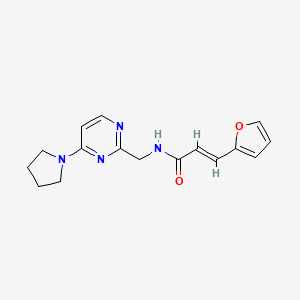

![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)
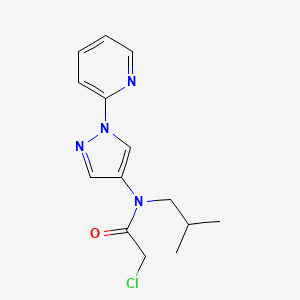
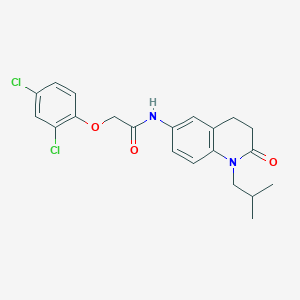
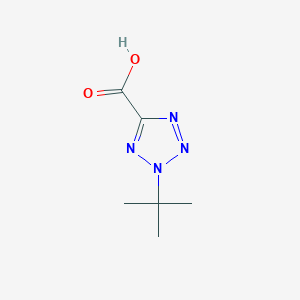
![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)
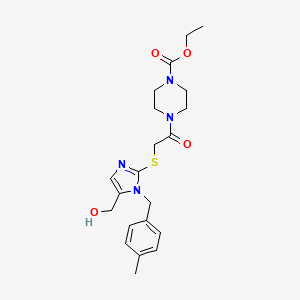
![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)
![1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2879780.png)
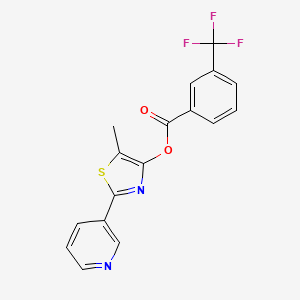
![Tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2879784.png)
![ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2879785.png)